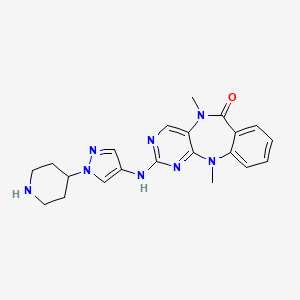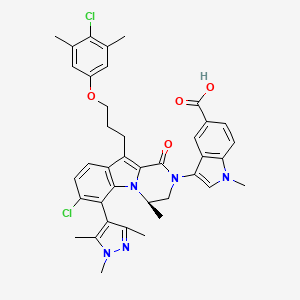
XMD-17-51
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
XMD-17-51 est un composé de pyrimido-diazépinone connu pour sa capacité à moduler une large gamme de protéines kinases. Il est particulièrement reconnu pour ses effets inhibiteurs sur les kinases telles que MPS1 (TTK), ERK5 (BMK1, MAPK7), diverses kinases polo, Ack1, Ack2, Abl et ses mutants, DCAMKL1, ABL1, DCAMKL2, et bien d’autres, y compris Bcr-Abl, GAK, cSrc et les protéines de la famille Trk .
Applications De Recherche Scientifique
XMD-17-51 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and protein interactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mécanisme D'action
XMD-17-51 exerce ses effets en modulant les protéines kinases. Il inhibe l’activité des kinases telles que MPS1 (TTK), ERK5 (BMK1, MAPK7) et d’autres en se liant à leurs sites actifs. Cette inhibition perturbe les voies de signalisation impliquées dans la prolifération, la survie et la migration cellulaires. Les cibles moléculaires du composé comprennent diverses kinases qui jouent un rôle essentiel dans le cancer et d’autres maladies .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
XMD-17-51 plays a crucial role in biochemical reactions by inhibiting the activity of several kinases. It has been found to inhibit DCLK1 kinase activity with an IC50 of 14.64 nM in cell-free enzymatic assays . Additionally, this compound interacts with other kinases such as MPS1, ERK5, polo-like kinases, and Ack1. These interactions lead to the modulation of various cellular processes, including cell proliferation, epithelial-mesenchymal transition (EMT), and stemness .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In non-small cell lung carcinoma (NSCLC) cells, this compound inhibits DCLK1 and reduces cell proliferation . It also decreases the levels of Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels, thereby reducing EMT . Furthermore, this compound decreases the expression of stemness markers such as β-catenin, SOX2, NANOG, and OCT4, indicating its potential to target cancer stem cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various kinases, leading to enzyme inhibition. This compound inhibits DCLK1 kinase activity, which in turn decreases DCLK1 protein levels and cell proliferation . The compound also modulates gene expression by reducing the levels of EMT-related proteins and stemness markers . These molecular interactions contribute to the anti-cancer effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound has shown stability in cell-free enzymatic assays and has demonstrated long-term effects on cellular function in in vitro studies . This compound reduces cell proliferation and EMT over extended periods, indicating its potential for sustained therapeutic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits DCLK1 kinase activity and reduces tumor growth . At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal therapeutic dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound modulates metabolic flux and metabolite levels by inhibiting kinases such as DCLK1 and NUAK1 . These interactions influence cellular energy production and metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the localization and accumulation of the compound, influencing its therapeutic efficacy . This compound’s distribution within cells is crucial for its ability to target specific cellular processes and pathways .
Subcellular Localization
This compound’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for this compound to exert its effects on kinases and other biomolecules within the cell .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
La synthèse de XMD-17-51 implique la formation de la structure centrale de la pyrimido-diazépinone. Les voies de synthèse spécifiques et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement en détail. On sait que le composé est synthétisé par une série de réactions organiques impliquant la formation de plusieurs cycles contenant de l’azote .
Méthodes de Production Industrielle
Les méthodes de production industrielle de this compound ne sont pas largement documentées. Généralement, ces composés sont produits dans des laboratoires spécialisés dans des conditions contrôlées afin de garantir la pureté et la constance. Le processus de production comprend plusieurs étapes de synthèse, de purification et de contrôle qualité pour répondre aux normes de qualité de recherche .
Analyse Des Réactions Chimiques
Types de Réactions
XMD-17-51 subit divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.
Substitution : Des réactions de substitution peuvent se produire à différentes positions sur le noyau de la pyrimido-diazépinone.
Réactifs et Conditions Communs
Les réactifs courants utilisés dans les réactions impliquant this compound comprennent des agents oxydants, des agents réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions spécifiques, telles que la température, le solvant et les catalyseurs, dépendent de la réaction et du produit souhaités .
Principaux Produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés sont souvent utilisés pour étudier la relation structure-activité et optimiser les propriétés du composé pour des applications spécifiques .
Applications de Recherche Scientifique
This compound possède un large éventail d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l’inhibition des kinases et les interactions protéiques.
Biologie : Investigé pour ses effets sur les processus cellulaires et les voies de signalisation.
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques.
Comparaison Avec Des Composés Similaires
Composés Similaires
Inhibiteur de MARK4 2 : Un puissant inhibiteur de la kinase 4 régulatrice de l’affinité des microtubules (MARK4).
STO-609 : Un inhibiteur spécifique de la kinase kinase de la protéine kinase dépendante du Ca2+/calmoduline (CaM-KK).
Acide Bempédoïque : Une petite molécule disponible par voie orale qui régule le métabolisme des lipides et des glucides.
Unicité
XMD-17-51 est unique en raison de son large spectre d’inhibition des kinases et de ses applications thérapeutiques potentielles dans le traitement du cancer. Contrairement à d’autres inhibiteurs de kinases, this compound cible un large éventail de kinases, ce qui en fait un outil polyvalent pour la recherche et le développement de médicaments .
Propriétés
IUPAC Name |
5,11-dimethyl-2-[(1-piperidin-4-ylpyrazol-4-yl)amino]pyrimido[4,5-b][1,4]benzodiazepin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N8O/c1-27-17-6-4-3-5-16(17)20(30)28(2)18-12-23-21(26-19(18)27)25-14-11-24-29(13-14)15-7-9-22-10-8-15/h3-6,11-13,15,22H,7-10H2,1-2H3,(H,23,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOFXMLMYKWELM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C3=CN=C(N=C31)NC4=CN(N=C4)C5CCNCC5)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does XMD-17-51 interact with DCLK1 and affect lung cancer cells?
A1: this compound acts as a DCLK1 kinase inhibitor. [] In non-small cell lung carcinoma (NSCLC) cells, this compound directly inhibits DCLK1 kinase activity, leading to a decrease in DCLK1 protein levels. [] This inhibition subsequently affects several crucial processes in cancer progression:
- Reduced Cell Proliferation: this compound effectively inhibits the proliferation of NSCLC cells. [] This anti-proliferative effect is linked to its DCLK1 inhibition, as evidenced by the observation that DCLK1 overexpression counteracts this effect. []
- Suppressed Epithelial-Mesenchymal Transition (EMT): this compound treatment downregulates proteins associated with EMT, including Snail-1 and zinc-finger-enhancer binding protein 1, while increasing E-cadherin levels. [] This suggests that this compound may hinder the transition of epithelial cells into more invasive mesenchymal-like cells, a crucial step in cancer metastasis.
- Impaired Stemness: this compound significantly reduces the efficiency of sphere formation, a hallmark of cancer stem cells. [] Furthermore, it decreases the expression of stemness markers like β-catenin and pluripotency factors like SOX2, NANOG, and OCT4. [] These findings indicate that this compound may target the stemness properties of lung cancer cells, potentially inhibiting tumor initiation and recurrence.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)
![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)





![dimethyl 5-ethenyl-10,14-bis(3-methoxy-3-oxopropyl)-4,9,15,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),20,23-dodecaene-20,21-dicarboxylate](/img/structure/B611790.png)
![(2S,4R)-N-[[2-[5-[4-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl]piperazin-1-yl]pentoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B611792.png)
![4-(6-(18F)fluoranylpyridin-3-yl)-10-methoxy-7-thia-2,5,9-triazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B611794.png)
